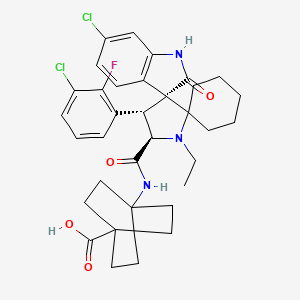

Acetylaszonalenin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acétylaszonalénine est un dérivé indolique prénylé et un métabolite fongique. Elle est connue pour son activité biologique en tant qu'antagoniste du récepteur de la neurokinine-1. Ce composé est produit par divers champignons, notamment des espèces d'Aspergillus et de Neosartorya .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La biosynthèse de l'acétylaszonalénine implique plusieurs enzymes clés. La synthétase de peptides non ribosomiques AnaPS, la prényltransférase AnaPT et l'acétyltransférase AnaAT sont cruciales pour sa formation. AnaPT catalyse la C3-prénylation de la ®-benzodiazépinedione, tandis qu'AnaAT catalyse l'acétylation de l'aszonalénine en position N1 du fragment indoline .

Méthodes de production industrielle : La production industrielle de l'acétylaszonalénine implique généralement la culture des champignons producteurs, tels que Neosartorya fischeri, dans des conditions contrôlées. La température optimale de croissance est comprise entre 26 et 45 °C. Les métabolites sont ensuite isolés et purifiés à l'aide de techniques telles que la chromatographie liquide haute performance et la chromatographie sur colonne de gel de silice .

Analyse Des Réactions Chimiques

Types de réactions : L'acétylaszonalénine subit diverses réactions chimiques, notamment l'acétylation et la prénylation. L'acétylation se produit en position N1 du fragment indoline, tandis que la prénylation se produit en position C3 du cycle indoline .

Réactifs et conditions courants :

Acétylation : L'acétyl coenzyme A est utilisé comme donneur d'acétyle en présence de l'enzyme AnaAT.

Prenylation : Le diphosphate de diméthylallyle est utilisé comme donneur de prényle en présence de l'enzyme AnaPT.

Produits principaux : Les principaux produits formés à partir de ces réactions sont l'aszonalénine et l'acétylaszonalénine .

4. Applications de la recherche scientifique

L'acétylaszonalénine a plusieurs applications de la recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier les réactions de prénylation et d'acétylation.

Biologie : Elle sert d'antagoniste du récepteur de la neurokinine-1, ce qui la rend utile pour étudier les voies liées à la neurokinine.

Médecine : Son potentiel en tant qu'agent thérapeutique pour les affections impliquant les récepteurs de la neurokinine-1 est exploré.

Industrie : Elle est utilisée dans la production de divers métabolites fongiques ayant des activités biologiques

5. Mécanisme d'action

L'acétylaszonalénine exerce ses effets en antagonisant le récepteur de la neurokinine-1. Ce récepteur est impliqué dans divers processus physiologiques, notamment la perception de la douleur et l'inflammation. En inhibant la liaison de la substance P au récepteur de la neurokinine-1, l'acétylaszonalénine peut moduler ces processus .

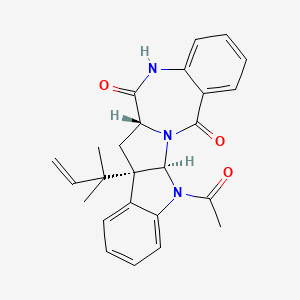

Composés similaires :

- Roquefortine C

- Glandicoline

- Mélégrine

- Neoxaline

Comparaison : L'acétylaszonalénine est unique en raison de ses schémas de prénylation et d'acétylation spécifiques. Alors que d'autres composés comme la roquefortine C et la mélégrine subissent également une prénylation, les positions et les types spécifiques de modifications diffèrent, conduisant à des activités biologiques distinctes .

Applications De Recherche Scientifique

Acetylaszonalenin has several scientific research applications:

Chemistry: It is used as a model compound to study prenylation and acetylation reactions.

Biology: It serves as a neurokinin-1 receptor antagonist, making it useful in studying neurokinin-related pathways.

Medicine: Its potential as a therapeutic agent for conditions involving neurokinin-1 receptors is being explored.

Industry: It is used in the production of various fungal metabolites with biological activities

Mécanisme D'action

Acetylaszonalenin exerts its effects by antagonizing the neurokinin-1 receptor. This receptor is involved in various physiological processes, including pain perception and inflammation. By inhibiting the binding of substance P to the neurokinin-1 receptor, this compound can modulate these processes .

Comparaison Avec Des Composés Similaires

- Roquefortine C

- Glandicoline

- Meleagrin

- Neoxaline

Comparison: Acetylaszonalenin is unique due to its specific prenylation and acetylation patterns. While other compounds like roquefortine C and meleagrin also undergo prenylation, the specific positions and types of modifications differ, leading to distinct biological activities .

Propriétés

IUPAC Name |

(2S,10S,12R)-3-acetyl-10-(2-methylbut-3-en-2-yl)-1,3,14-triazapentacyclo[10.9.0.02,10.04,9.015,20]henicosa-4,6,8,15,17,19-hexaene-13,21-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3/c1-5-24(3,4)25-14-20-21(30)26-18-12-8-6-10-16(18)22(31)28(20)23(25)27(15(2)29)19-13-9-7-11-17(19)25/h5-13,20,23H,1,14H2,2-4H3,(H,26,30)/t20-,23-,25+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNJQKDZOVFCAQ-XRODADMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2C(CC3N2C(=O)C4=CC=CC=C4NC3=O)(C5=CC=CC=C51)C(C)(C)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1[C@H]2[C@](C[C@H]3N2C(=O)C4=CC=CC=C4NC3=O)(C5=CC=CC=C51)C(C)(C)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42230-55-7 |

Source

|

| Record name | Acetylaszonalenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042230557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACETYLASZONALENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R0Z5D1T6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-amino-1-cyclohexylpyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl]-1-methylindole-2-carboxamide](/img/structure/B605048.png)

![2-[1-[4-(Dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-1-(oxiran-2-yl)ethyl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B605052.png)

![2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-8-tritio-1H-purin-6-one](/img/structure/B605057.png)

![6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine;dihydrochloride](/img/structure/B605063.png)